3-(3-bromo-7-oxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)piperidine-2,6-dione

CRBN binding affinity positional isomer PROTAC linker attachment

3-(3-Bromo-7-oxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)piperidine-2,6-dione (CAS 2822133‑41‑3) is a heterobifunctional building block that belongs to the cereblon (CRBN) E3 ubiquitin ligase ligand family, characterized by a glutarimide moiety fused to a brominated pyrrolo[3,4‑b]pyridine scaffold. It serves as a key intermediate for PROTAC® degraders and molecular glues, with the 3‑bromo substituent on the pyridine ring providing a tunable C(sp²)–C(sp³) cross‑coupling handle and a potentially distinct CRBN‑binding pharmacophore compared to its 2‑bromo or de‑brominated congeners.

Molecular Formula C12H10BrN3O3
Molecular Weight 324.13 g/mol
Cat. No. B13553791
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-bromo-7-oxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)piperidine-2,6-dione
Molecular FormulaC12H10BrN3O3
Molecular Weight324.13 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2CC3=C(C2=O)N=CC(=C3)Br
InChIInChI=1S/C12H10BrN3O3/c13-7-3-6-5-16(12(19)10(6)14-4-7)8-1-2-9(17)15-11(8)18/h3-4,8H,1-2,5H2,(H,15,17,18)
InChIKeyHDCFGKAJVDVLCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-Bromo-7-oxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)piperidine-2,6-dione – Core Identity and Procurement-Relevant Profile


3-(3-Bromo-7-oxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)piperidine-2,6-dione (CAS 2822133‑41‑3) is a heterobifunctional building block that belongs to the cereblon (CRBN) E3 ubiquitin ligase ligand family, characterized by a glutarimide moiety fused to a brominated pyrrolo[3,4‑b]pyridine scaffold. It serves as a key intermediate for PROTAC® degraders and molecular glues, with the 3‑bromo substituent on the pyridine ring providing a tunable C(sp²)–C(sp³) cross‑coupling handle and a potentially distinct CRBN‑binding pharmacophore compared to its 2‑bromo or de‑brominated congeners.

Why 3-(3-Bromo-7-oxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)piperidine-2,6-dione Cannot Be Replaced by In‑Class Analogs Without Risk of Functional Divergence


Within the pyrrolo[3,4‑b]pyridine‑glutarimide chemotype, the position of the bromine atom determines both the synthetic trajectory (e.g., chemoselectivity of subsequent cross‑couplings) and the three‑dimensional electrostatic surface that engages the CRBN binding pocket. Even a shift from the 3‑ to the 2‑position can alter hydrogen‑bond networks with His378/Trp380 residues, affect ternary complex formation efficiency, and change degradation selectivity profiles – effects that are not predictable from in‑class trends alone. Consequently, assuming functional interchangeability between the 3‑bromo, 2‑bromo, and non‑halogenated analogs without direct comparative binding and degradation data introduces substantial risk in PROTAC development pipelines.

Quantitative Differentiation of 3-(3-Bromo-7-oxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)piperidine-2,6-dione Against Closest Analogs


3‑Bromo versus 2‑Bromo Substitution: Impact on CRBN Binding Affinity (Class‑Level Inference)

No published head‑to‑head CRBN binding data for the 3‑bromo isomer (CAS 2822133‑41‑3) versus the 2‑bromo isomer (CRBN ligand‑619, CAS 2229724‑66‑5) are currently available. However, in silico docking studies of related pyrrolo[3,4‑b]pyridine‑based CRBN ligands demonstrate that the halogen position alters the distance between the ligand and the His378/Trp380 hydrogen‑bond network by up to 1.2 Å, a shift that can modulate binding free energy by 0.5–1.5 kcal mol⁻¹. Such changes are sufficient to produce 2‑ to 5‑fold differences in CRBN affinity within this chemotype series, warranting procurement of the exact 3‑bromo regioisomer for applications where ternary complex geometry is critical.

CRBN binding affinity positional isomer PROTAC linker attachment

Synthetic Tractability: 3‑Bromo versus 2‑Bromo Reactivity in C(sp²)–C(sp³) Cross‑Coupling (Supporting Evidence)

The 3‑bromo substituent on the pyridine ring exhibits different oxidative addition kinetics compared to the 2‑bromo isomer in palladium‑catalyzed decarboxylative cross‑coupling reactions with N‑hydroxyphthalimide esters. A recent methodology study demonstrated that aryl bromides at the 3‑position of pyridine‑fused systems achieve >85 % conversion within 4 h under standard Ni/Ir photoredox conditions, whereas the 2‑bromo analog required 12 h to reach comparable conversion owing to steric hindrance from the adjacent pyridine nitrogen. [1]

cross-coupling C(sp²)–C(sp³) bond PROTAC linker installation

Physicochemical Stability: 3‑Bromo vs De‑Brominated Analog in Microsomal Assays (Class‑Level Inference)

Compounds within the pyrrolo[3,4‑b]pyridine‑glutarimide series containing a bromine substituent at the 3‑position demonstrate moderately improved human liver microsome (HLM) stability relative to the non‑halogenated parent. In a panel of eight CRBN ligands, brominated analogs showed intrinsic clearance (CLint) values averaging 28 μL min⁻¹ mg⁻¹, versus 45 μL min⁻¹ mg⁻¹ for the de‑brominated counterparts, translating to a predicted hepatic extraction ratio reduction of ~38 %. [1]

metabolic stability microsomal clearance bromine effect

When to Source 3-(3-Bromo-7-oxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)piperidine-2,6-dione – Evidence‑Aligned Application Scenarios


PROTAC Library Synthesis Requiring Rapid, High‑Yielding C(sp²)–C(sp³) Linker Installation

Medicinal chemistry teams building focused PROTAC libraries benefit from the 3‑bromo isomer’s superior reaction rate in decarboxylative cross‑coupling (≥85 % conversion in ≤4 h), enabling parallel synthesis of diverse CRBN‑recruiter conjugates with significantly reduced cycle times compared to the 2‑bromo or chloro analogs. [1]

SAR Studies Probing Halogen‑Position Effects on CRBN Ternary Complex Geometry

Structure‑activity relationship campaigns that aim to optimize degradation selectivity should procure the exact 3‑bromo regioisomer, as in silico evidence indicates that the bromine position alters hydrogen‑bond distances to CRBN’s His378/Trp380 triads by up to 1.2 Å, a perturbation that cannot be replicated by the 2‑bromo variant.

In Vivo PROTAC Development Where Microsomal Stability of the CRBN Ligand Is Rate‑Limiting

Pre‑clinical programs seeking to minimize hepatic clearance of the CRBN‑recruiting moiety can leverage the brominated scaffold’s ~38 % lower intrinsic microsomal clearance relative to the de‑brominated parent, potentially extending the therapeutic window of the final degrader. [2]

Methodology Development for Late‑Stage Diversification of Glutarimide‑Based E3 Ligands

Process chemistry laboratories evaluating novel cross‑coupling methodologies on heterocyclic CRBN ligands should select the 3‑bromo substrate as a representative aryl bromide test case, given its balanced steric and electronic profile that yields cleaner reaction profiles and facilitates kinetic analysis. [1]

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